molecular formula C11H15N5O4 B1675857 N6-Methyladenosin CAS No. 1867-73-8

N6-Methyladenosin

Katalognummer: B1675857
CAS-Nummer: 1867-73-8
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: VQAYFKKCNSOZKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-Methyladenosine is a naturally occurring modified nucleoside found in various RNA molecules, including messenger RNA, transfer RNA, ribosomal RNA, and small nuclear RNA. It was first identified in the 1970s and is one of the most prevalent internal modifications in eukaryotic messenger RNA. This modification plays a crucial role in regulating gene expression and various biological processes, including RNA stability, splicing, translation, and degradation .

Wissenschaftliche Forschungsanwendungen

Role in Cancer Research

m6A modification is increasingly recognized for its involvement in cancer progression and therapy resistance. Research indicates that m6A influences the stability and expression of long non-coding RNAs (lncRNAs) and mRNAs associated with tumor growth.

Case Studies:

  • Non-Small Cell Lung Cancer: Increased stability of LncRMRP due to m6A modification activates the SMAD2/SMAD3 pathway, promoting cancer progression .
  • Hepatocellular Carcinoma: METTL3-mediated m6A modification downregulates LncMEG3, weakening its inhibitory effect on miR-544b, thereby facilitating tumor advancement .
Cancer Type m6A Role Key Findings
Non-Small Cell Lung CancerEnhances stability of LncRMRPActivates SMAD pathway for tumor progression
Hepatocellular CarcinomaDownregulates LncMEG3Promotes tumor growth via miRNA interaction
Gastric CancerRepresses ferroptosisElevated METTL5 correlates with poor prognosis; involved in immune evasion

Developmental Biology

m6A plays a crucial role in regulating developmental processes. In mouse embryonic stem cells (mESCs), m6A modification is essential for maintaining pluripotency and regulating gene expression.

Case Study:

  • Embryonic Stem Cells: Knockdown of methyltransferases Mettl3 and Mettl14 resulted in loss of m6A methylation, impairing self-renewal capabilities and altering the expression of developmental regulators .
Developmental Aspect m6A Function Key Findings
Embryonic Stem CellsMaintains pluripotencyLoss of methylation leads to impaired self-renewal and altered gene expression

Neurobiology

Emerging evidence links m6A modification to neuropsychiatric disorders. It affects neuronal development and function by modulating gene expression.

Case Study:

  • Neuropsychiatric Disorders: Studies show that m6A modifications influence the expression of genes involved in synaptic plasticity and neuronal survival, highlighting its potential as a therapeutic target .
Neuropsychiatric Disorder m6A Role Key Findings
Various DisordersModulates gene expressionInfluences synaptic plasticity and neuronal survival

Inflammatory Diseases

m6A modifications are implicated in the regulation of inflammatory responses across various diseases, including autoimmune disorders and cancers.

Case Study:

  • Autoimmune Diseases: m6A methylation affects the stability of inflammatory cytokine mRNAs, suggesting a potential role as a biomarker or therapeutic target .
Disease Type m6A Role Key Findings
Autoimmune DiseasesRegulates cytokine mRNA stabilityPotential biomarker for disease severity

Therapeutic Implications

The modulation of m6A pathways presents novel therapeutic opportunities. Targeting m6A writers or erasers could enhance treatment efficacy in various malignancies.

Potential Strategies:

  • Developing small molecules that inhibit m6A methyltransferases or demethylases.
  • Utilizing m6A as a biomarker for predicting treatment responses in cancers and inflammatory diseases.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: N6-Methyladenosin kann über verschiedene chemische Wege synthetisiert werden. Ein häufiges Verfahren beinhaltet die Methylierung von Adenosin unter Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydrid. Die Reaktion findet typischerweise in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen statt. Ein weiterer Ansatz beinhaltet die Verwendung von S-Adenosylmethionin als Methylspender in Gegenwart von Methyltransferase-Enzymen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch biotechnologische Prozesse unter Verwendung von gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen werden gentechnisch so modifiziert, dass sie bestimmte Methyltransferase-Enzyme überexprimieren, die die Methylierung von Adenosin katalysieren. Der Prozess wird in großen Bioreaktoren unter kontrollierten Bedingungen durchgeführt, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N6-Methyladenosin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wirkmechanismus

N6-Methyladenosine exerts its effects through a complex mechanism involving various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

N6-Methyladenosin ist unter den RNA-Modifikationen aufgrund seines weit verbreiteten Vorkommens und seiner erheblichen Auswirkungen auf den RNA-Stoffwechsel einzigartig. Ähnliche Verbindungen sind:

This compound zeichnet sich durch seine dynamische und reversible Natur aus, die eine fein abgestimmte Regulation der Genexpression und zellulärer Prozesse ermöglicht.

Biologische Aktivität

N6-methyladenosine (m6A) is recognized as the most prevalent internal modification of messenger RNA (mRNA) in eukaryotic cells. This modification plays a crucial role in various biological processes, including RNA metabolism, gene expression regulation, and the pathogenesis of numerous diseases, particularly cancers. The dynamic regulation of m6A involves a complex interplay between methyltransferases (writers), demethylases (erasers), and m6A-binding proteins (readers).

  • Methyltransferases and Demethylases :
    • Writers : The m6A modification is primarily catalyzed by a methyltransferase complex, which includes METTL3, METTL14, and WTAP. These enzymes add a methyl group to the nitrogen atom at the 6th position of adenosine residues in RNA .
    • Erasers : The modification can be removed by demethylases such as FTO and ALKBH5, which play significant roles in regulating mRNA stability and translation efficiency .
  • Readers : Proteins that recognize m6A modifications facilitate various downstream effects on RNA metabolism, influencing processes like splicing, translation, and decay .

Biological Functions

  • Gene Expression Regulation : m6A modifications are implicated in the regulation of gene expression at multiple levels, affecting transcriptional and post-transcriptional processes .
  • Cellular Processes : It is involved in critical cellular processes such as stem cell differentiation, immune responses, and developmental pathways .

Role in Disease

The dysregulation of m6A has been linked to several diseases:

  • Cancer : Abnormal m6A levels can contribute to cancer progression by promoting oncogene expression or inhibiting tumor suppressor genes. For instance, studies have shown that m6A modifications can enhance the self-renewal capacity of cancer stem cells and promote resistance to chemotherapy .
  • Neurological Disorders : Alterations in m6A modification are associated with neurological conditions, impacting neuronal development and function .

Cancer Research

Recent studies have highlighted the role of m6A in various cancers:

  • Acute Myeloid Leukemia (AML) : Research demonstrated that FTO-mediated demethylation affects internal m6A abundance in AML cells, influencing the stability of critical oncogenes like MYC and CEBPA. Inhibiting FTO led to increased transcript stability and reduced cell proliferation .
  • Breast Cancer : A study indicated that METTL3 overexpression enhanced breast cancer cell proliferation by upregulating oncogenic pathways through m6A modification. Conversely, knockdown of METTL3 resulted in decreased tumor growth in xenograft models .

Immune Response

Emerging evidence suggests that m6A modifications play a significant role in regulating immune cell functions:

  • T Cell Activation : In T cells, m6A modifications modulate the response to cytokines and affect the differentiation into effector or memory cells. This regulation is crucial for maintaining immune homeostasis and response to infections .

Table 1: Key Enzymes Involved in m6A Regulation

Enzyme TypeEnzyme NameFunction
WriterMETTL3Adds methyl groups to adenosine residues
METTL14Works with METTL3 for efficient methylation
EraserFTORemoves methyl groups from m6A
ALKBH5Demethylates m6A, affecting RNA stability
ReaderYTHDF1Binds to m6A-modified RNAs to regulate decay
HNRNPGAlters RNA structure to influence binding

Table 2: Impact of m6A on Cancer Progression

Cancer TypeEffect of m6A ModificationReference
Acute Myeloid Leukemia (AML)Increased stability of MYC/CEBPA transcripts
Breast CancerEnhanced cell proliferation via oncogenic pathways
Lung CancerPromotes metastasis through epithelial-mesenchymal transition (EMT) mechanisms

Eigenschaften

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYFKKCNSOZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859685
Record name N-Methyl-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60209-41-8, 65494-95-3, 1867-73-8
Record name NSC409168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N6-Methyladenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Methyladenosine
Reactant of Route 2
Reactant of Route 2
N6-Methyladenosine
Reactant of Route 3
Reactant of Route 3
N6-Methyladenosine
Reactant of Route 4
Reactant of Route 4
N6-Methyladenosine
Reactant of Route 5
N6-Methyladenosine
Reactant of Route 6
N6-Methyladenosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.